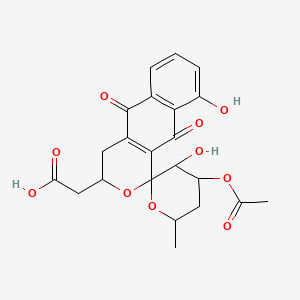
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the isoquinoline ring system, along with a carbonitrile group
Vorbereitungsmethoden
The synthesis of 2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 1,2-dihydroisoquinoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or thiols replace the nitrile group, forming amides or thioamides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
4-Chlorobenzoyl chloride: A precursor in the synthesis of various organic compounds, including pharmaceuticals.
1,2-Dihydroisoquinoline: A core structure in many bioactive molecules and pharmaceuticals.
Benzoyl chloride derivatives: Compounds with similar chemical properties and reactivity, used in organic synthesis and industrial applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Eigenschaften
CAS-Nummer |
58021-74-2 |
|---|---|
Molekularformel |
C17H11ClN2O |
Molekulargewicht |
294.7 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-14-7-5-13(6-8-14)17(21)20-10-9-12-3-1-2-4-15(12)16(20)11-19/h1-10,16H |
InChI-Schlüssel |
WUOIQKKMXXLJPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)








![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)


